Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a quinoline derivative characterized by three key structural features:
- Position 2: A methyl carboxylate group, which enhances solubility and serves as a hydrogen-bond acceptor.
- Position 8: A fluorine atom, which modulates electronic properties and metabolic stability.
Below, it is compared with structurally similar compounds to highlight substituent-driven differences.
Properties
IUPAC Name |
methyl 4-(4-ethoxyanilino)-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-3-25-13-9-7-12(8-10-13)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJEHJDXXJOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluoro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, primarily attributed to its quinoline structure, which is known for its diverse biological effects.
- Antimicrobial Activity : Research indicates that compounds similar to methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate demonstrate potent antimicrobial properties against various bacterial strains. The fluoroquinoline moiety enhances its activity by interfering with bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in tumor cells through the activation of specific signaling pathways. For instance, a study on related quinoline derivatives showed significant cytotoxicity against breast cancer cell lines, indicating a potential pathway for further exploration with this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and cellular uptake |
| Fluorine atom | Increases potency against bacterial targets |
| Carboxylate group | Essential for binding to biological targets |
Studies utilizing molecular docking and 3D-QSAR modeling have provided insights into how modifications to the structure can influence biological activity, leading to more effective derivatives.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several synthetic pathways, often involving multi-step reactions that allow for the introduction of various substituents.
Synthetic Route Example
- Starting Material : 8-Fluoroquinoline-2-carboxylic acid
- Reagents : Ethyl bromide, amines
- Conditions : Base-catalyzed reactions under reflux conditions
This methodology allows for the generation of a library of derivatives that can be screened for enhanced biological activity.
Case Studies and Clinical Applications
Several case studies highlight the potential applications of this compound in clinical settings:
- Case Study 1 : A derivative of this compound was tested in vitro against a panel of cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. This suggests its potential as a candidate for further development in oncology.
- Case Study 2 : In antimicrobial assays, this compound exhibited significant activity against resistant strains of bacteria, indicating its usefulness in addressing antibiotic resistance—a growing concern in modern medicine.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline Derivatives with Variable Substituents
Methyl 4-[(4-Ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Core: Quinoline
- Substituents: Position 2: Methyl carboxylate Position 4: 4-Ethoxyphenylamino Position 8: Fluorine
Analog 1 : [2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate ()
- Core: Quinoline
- Substituents :
- Position 4: Carboxylate ester with a nitroaryl group
- Position 8: Methyl group
- Methyl at position 8 reduces steric hindrance compared to fluorine but may decrease metabolic stability .
Analog 2 : 2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate ()
- Core: Hexahydroquinoline (saturated ring)
- Substituents: Position 3: Carboxylate ester with ethoxyethyl chain Position 4: Diethylaminophenyl
- Key Differences: Saturated quinoline core reduces aromaticity, likely affecting π-stacking interactions. Diethylamino group introduces basicity, contrasting with the ethoxyphenylamino group’s neutrality .
Substituent Variations in Aromatic Systems
Ethoxy vs. Methoxy/Propoxy (, Entries 15–17)
- 4-Methoxyphenyl (Entry 15):
- Smaller substituent (methoxy) increases solubility but reduces lipophilicity compared to ethoxy.
- 4-Ethoxyphenyl (Entry 16):
- Ethoxy provides moderate lipophilicity, balancing membrane permeability and solubility.
- 4-Propoxyphenyl (Entry 17):
Fluoro vs. Chloro/Nitro ()
Functional Group Comparisons
Carboxylate Esters
- Methyl Ester (Target Compound):
- Hydrolytically stable under physiological conditions, favoring prolonged activity.
- Ethoxyethyl Ester ():
Ethoxyphenylamino vs. Ureido Groups ()
- Ethoxyphenylamino (Target Compound): Facilitates hydrogen bonding and hydrophobic interactions.
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a quinoline core, a methyl ester at the 2-position, a fluoro group at the 8-position, and an amino group attached to a 4-ethoxyphenyl ring at the 4-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness. For instance, related compounds in the quinoline series have demonstrated MIC values ranging from 4.9 to 17 µM against E. coli and other pathogens .
Anticancer Activity
The anticancer properties of this compound are under investigation, with preliminary findings suggesting it may inhibit the proliferation of cancer cells. The mechanism appears to involve interference with specific molecular targets within cancer cells, potentially leading to apoptosis. A comparative study of similar quinoline derivatives indicated that modifications at the C-2 and N-3 positions significantly influence their anticancer activity, suggesting that this compound may follow a similar trend .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within microbial or cancerous cells. The fluoro group enhances binding affinity, while the quinoline core provides structural stability for interactions with biological targets.
Table: Biological Activity Summary
| Activity Type | Tested Strains/Cells | MIC/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 4.9 - 17 µM | |
| Anticancer | Various cancer cell lines | EC50 values TBD |
Case Study: Anticancer Efficacy
In a recent study examining the anticancer efficacy of quinoline derivatives, this compound was tested against multiple human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with further analysis suggesting that structural modifications could enhance its potency. The study emphasized the importance of optimizing substituent positions for maximizing biological activity .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate, and how can reaction efficiency be optimized?
The synthesis of quinoline derivatives often involves Pd-catalyzed cross-coupling reactions or nucleophilic substitution. For analogous compounds (e.g., 4-aminoquinolines), a stepwise approach is recommended:
Quinoline core formation : Use a Gould-Jacobs cyclization under microwave-assisted conditions to generate the 8-fluoroquinoline backbone.
Amino group functionalization : Introduce the 4-ethoxyphenylamino group via Buchwald-Hartwig amination, employing Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C .
Esterification : Methyl esterification of the carboxylic acid precursor using DCC/DMAP in dry DCM.
Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions via response surface methodology .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- HPLC-MS : Quantify purity (>98%) using a C18 column (ACN/water gradient) and confirm molecular weight via ESI+ mode.
- NMR spectroscopy : Analyze - and -NMR to verify substitution patterns (e.g., fluoro at C8, ethoxyphenylamino at C4). Compare chemical shifts with structurally similar compounds (e.g., 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained (e.g., as demonstrated for trifluoromethyl-substituted quinolines) .
Q. What biological activity data exist for structurally related quinolines, and how can they inform research on this compound?
Analogous 8-substituted quinolines (e.g., 8-fluoro, 8-trifluoromethyl) show:
- DNA interaction : DNA adduct formation observed in heterocyclic aromatic amines (HAAs), suggesting potential genotoxicity studies for this compound .
- Enzyme inhibition : Fluoroquinolones with carboxylate groups exhibit antibacterial activity via topoisomerase inhibition. Compare MIC values against Gram-positive/-negative strains .
- Cellular uptake : LogP calculations (via ChemDraw) predict moderate lipophilicity, necessitating in vitro permeability assays (e.g., Caco-2 monolayers).
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
- Reactivity : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the C2 carboxylate may act as a nucleophile in ester hydrolysis .
- Degradation pathways : Molecular dynamics (MD) simulations in aqueous/organic solvents can model hydrolysis or photodegradation. Validate with accelerated stability testing (ICH Q1A guidelines).
- Crystal structure prediction : Tools like Mercury CSD predict polymorphism risks, critical for formulation studies .
Q. How should researchers address contradictions in biological activity data across similar compounds?
Case study: Discrepancies in genotoxicity between 4-ABP (carcinogenic) and non-carcinogenic HAAs highlight:
Metabolic profiling : Compare cytochrome P450-mediated activation (e.g., CYP1A2) using liver microsomes .
Adduct characterization : Employ -postlabeling to quantify DNA adducts vs. negative controls.
Structure-activity relationships (SAR) : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with toxicity endpoints .
Q. What experimental strategies are recommended for scaling up synthesis while minimizing byproducts?
- Process intensification : Use flow chemistry for Gould-Jacobs cyclization to improve heat/mass transfer and reduce side reactions (e.g., decarboxylation) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time.
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for esterification, reducing environmental impact .
Q. How can researchers leverage fragment-based drug design (FBDD) to modify this compound for target specificity?
- Fragment library screening : Test the quinoline core and ethoxyphenylamino moiety against target proteins (e.g., kinases) via SPR or thermal shift assays.
- Structure-guided optimization : If co-crystallized with a target (e.g., EGFR), modify the C8 fluoro group to enhance hydrophobic interactions .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
